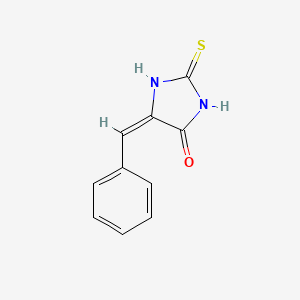

(5E)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one

Description

(5E)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one is a 2-thiohydantoin derivative characterized by a phenylmethylidene substituent at the C5 position and a thioamide group at C2. These structural features enable diverse intermolecular interactions, such as hydrogen bonding networks (D–A–D–A sequences), which influence its crystallinity and biological activity . The compound is synthesized via condensation reactions involving substituted benzaldehydes and 2-thioxothiazolidin-4-one precursors under acidic conditions . Its applications span pharmaceuticals, agrochemicals, and materials science, leveraging its reactivity and hydrogen-bonding capabilities .

Properties

CAS No. |

583-46-0 |

|---|---|

Molecular Formula |

C10H8N2OS |

Molecular Weight |

204.25 g/mol |

IUPAC Name |

(5Z)-5-benzylidene-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C10H8N2OS/c13-9-8(11-10(14)12-9)6-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14)/b8-6- |

InChI Key |

YXMBDTHHYFCMKP-VURMDHGXSA-N |

SMILES |

C1=CC=C(C=C1)C=C2C(=O)NC(=S)N2 |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)N2 |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)NC(=S)N2 |

Origin of Product |

United States |

Biological Activity

Overview

(5E)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one is a synthetic compound belonging to the class of imidazolidinones, characterized by a unique structure that includes a phenylmethylidene moiety and a sulfanylidene group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This interaction can alter critical biochemical pathways, leading to therapeutic effects.

- Signal Transduction Modulation : It may influence signal transduction pathways, affecting cellular responses and gene expression.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that the compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : It has shown activity against certain bacterial strains, indicating potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Binds to specific enzyme active sites |

Case Studies

- Anticancer Study : A study conducted on human breast cancer cell lines demonstrated that this compound reduced cell viability by 70% at a concentration of 10 µM after 48 hours of treatment. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

- Antimicrobial Study : In vitro tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. This suggests its potential use as a therapeutic agent in treating bacterial infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of (5E)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one, highlighting structural variations, synthesis routes, and applications:

Structural and Functional Differences

Substituent Effects :

- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance reactivity and binding to biological targets. For example, the 4-fluorophenyl group in 571162-80-6 increases lipophilicity, improving membrane permeability . Chlorinated derivatives (e.g., 732287-95-5) exhibit higher potency but may pose toxicity risks .

- Electron-Donating Groups (e.g., methoxy, methyl) : Improve solubility and crystallinity. The dimethoxyphenyl group in 732287-95-5 enhances hydrogen bonding, aiding in crystal packing .

- Heterocyclic Substituents (e.g., triazolyl) : Derivatives like (5E)-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one show enhanced metabolic stability due to reduced enzymatic degradation .

- Synthetic Routes: Most analogs are synthesized via Knoevenagel condensation of 2-thioxothiazolidin-4-one with substituted benzaldehydes under acidic conditions (e.g., acetic acid/sodium acetate) . Bulky substituents (e.g., isopropyl in C7H12N2OS) require higher reaction temperatures (180°C) and solvent-free conditions .

Crystallographic Behavior :

Research Findings and Data

Solubility :

Compound Solubility (mg/mL) 5-Benzylidene-2-thioxoimidazolidin-4-one 0.12 (water) 3-(4-Fluorophenyl)-5-(phenylmethylidene)-2-sulfanylideneimidazolidin-4-one 0.08 (water), 1.2 (DMSO) Thermal Stability :

Compound Melting Point (°C) 5-Isopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one 198–200 732287-95-5 215–217

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.